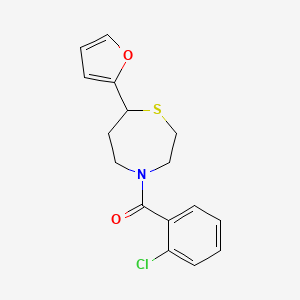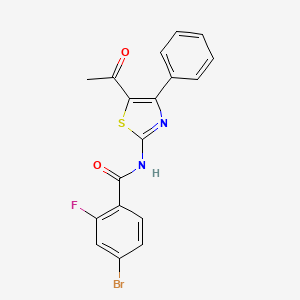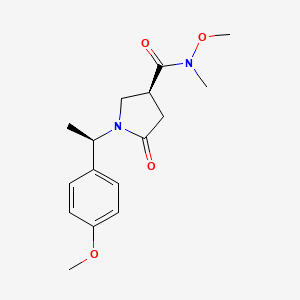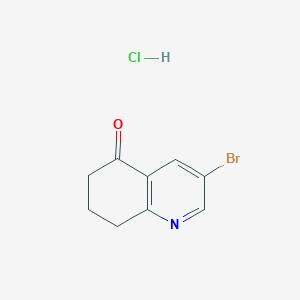![molecular formula C23H16FN3 B2720911 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-26-9](/img/structure/B2720911.png)
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fluorescence and Photophysical Properties
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline derivatives have been studied for their fluorescence and photophysical properties. The influence of fluorine atoms on these properties, such as absorption and emission spectra, quantum efficiency, fluorescence lifetimes, and electrochemical (oxidation potentials) properties, has been a subject of interest. Experimental results, supported by Density Functional Theory (DFT) calculations, reveal that the introduction of fluorine atoms modifies characteristics like fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. This leads to increased resistance to proton donors and maintains high fluorescence yield under certain conditions, suggesting potential applications in molecular sensors and organic light-emitting diodes (OLEDs) (Szlachcic & Uchacz, 2018).
Optical Absorption and Quantum-Chemical Simulations
Studies on optical absorption and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives, including those with fluorine substitutions, highlight their strong absorption bands in the spectral range of 200–500 nm. These findings suggest the presence of pi --> pi* transitions, attributed to the additional molecular double bonding segments of substituted phenyl groups. The solvent effect on absorption spectra appears to be minimal, indicating that these compounds' electronic properties are intrinsic and could be utilized in designing materials with specific optical characteristics (Gondek et al., 2004).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of pyrazolo[3,4-c]quinoline derivatives have been extensively studied, leading to the development of various analogs with potential applications in medicinal chemistry and material science. For instance, the Povarov reaction has been employed to synthesize novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating significant antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011). Moreover, the design of brightly emissive molecular sensors utilizing 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore indicates its versatility as a building block for constructing fluorescent probes for metal ion recognition (Rurack et al., 2002).
Applications in OLEDs and Molecular Sensing
The suitability of pyrazoloquinoline derivatives for applications in OLEDs and as molecular sensors is underscored by their strong fluorescence in solution and solid states, as well as their capacity to act as dye chromophores. The electroluminescence, turn-on voltage, and external quantum efficiency of these compounds can be tuned by substituting different groups, facilitating the manipulation of light-emitting features for specific applications (Gondek et al., 2008).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMBVQLJMIESPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)

![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)



![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)




![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
